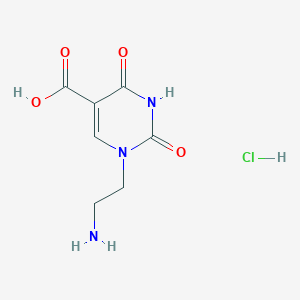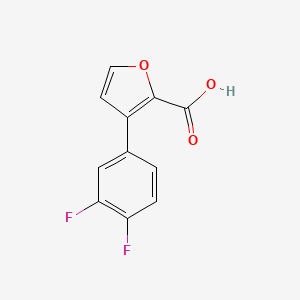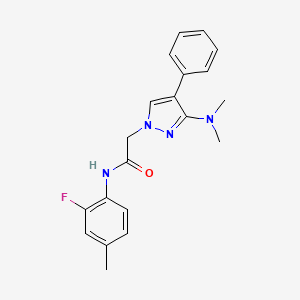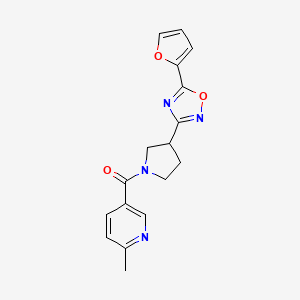
1-(2-氨基乙基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride” is a complex organic molecule. It contains an aminoethyl group (-NH2), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a carboxylic acid group (-COOH). The hydrochloride indicates that it is a salt form, which generally increases the compound’s water solubility .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring, which is a heterocyclic aromatic ring structure similar to benzene but with two nitrogen atoms replacing carbon atoms. Attached to this ring would be a carboxylic acid group and an aminoethyl group. The exact three-dimensional structure would depend on the specific locations of these groups on the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group (-NH2) is a common site of reactivity in many chemical reactions, often acting as a nucleophile. The carboxylic acid group (-COOH) can participate in various reactions, such as esterification or amide bond formation. The pyrimidine ring itself may also undergo reactions, particularly at the positions adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of both a carboxylic acid group and an amino group could allow the compound to act as a zwitterion, possessing both positive and negative charges at physiological pH. This could influence properties like solubility and melting point .科学研究应用
Hydrogel Delivery System for Regenerative Applications
This compound has been used in the development of a rapid crosslinkable maleimide-modified hyaluronic acid and gelatin hydrogel delivery system for regenerative applications . The hydrogel system has shown significant potential in many applications of regenerative medicine and tissue engineering due to its versatile properties .
Tissue Regeneration
The hydrogel system developed using this compound is planned for future deployment in preclinical tissue regeneration applications . It provides a cell-friendly crosslinking environment that supports cell encapsulation or in situ crosslinking in the presence of cells and tissue .
Biomedical Research
Due to its biocompatibility and low toxicity, it is widely used in biomedical research . It serves as a crosslinking agent for hydrogels and other biomaterials .
Synthesis of Biocompatible Cationic Polymer
It is used in the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field .
Maintaining Stemness in Human Dental Pulp Stem Cells
Methacrylated hyaluronic acid-based hydrogels with tunable swelling, degradation, and rheological properties were developed to maintain the native spherical and stemness of human dental pulp stem cells . The hydrogels increased the expression of the stemness including NANOG and SOX2 of dental pulp stem cells .
Regenerative Medicine and Other Therapeutic Remedies
The designed AEMA-HA hydrogels mimic the in vivo 3D environment to grow dental pulp stem cells . Thus, they appear to have great potential for clinical applications in regenerative medicine and other therapeutic remedies after further optimization in the future .
未来方向
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. This could involve modifying the structure to improve its activity or reduce any side effects. It could also involve studies to better understand its mechanism of action .
作用机制
Target of Action
It is structurally similar to dopamine , a neurotransmitter that plays several important roles in cells . Dopamine targets various receptors, including D1, D2, D3, D4, D5, and TAAR1 .
Mode of Action
Given its structural similarity to dopamine, it may interact with dopamine receptors, triggering slow-acting effects through the activation of these receptors . After release, dopamine can either be taken up again by the presynaptic terminal or broken down by enzymes .
Biochemical Pathways
Dopamine, which this compound resembles, is involved in several biochemical pathways. It is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first reaction involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .
Pharmacokinetics
It is known that the compound is highly reactive due to the presence of the methacrylate group, enabling it to undergo both free radical polymerization and other polymerization reactions .
Result of Action
Dopamine plays a major role in the motivational component of reward-motivated behavior . The anticipation of most types of rewards increases the level of dopamine in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the synthesis of maleimide-modified hyaluronic acid (HA) and gelatin, which are crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, the reaction mixture was stirred at 300 rpm for 30 min at room temperature (23 °C) . This suggests that temperature and agitation can influence the reaction involving this compound .
属性
IUPAC Name |
1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4.ClH/c8-1-2-10-3-4(6(12)13)5(11)9-7(10)14;/h3H,1-2,8H2,(H,12,13)(H,9,11,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSUAICOBCHUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)
![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)

![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)
